N-(3-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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Description
N-(3-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopic Signatures and Molecular Interactions
A study conducted by Jenepha Mary et al. (2022) emphasizes the characterization of a similar antiviral active molecule through vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy. This research, underpinned by density functional theory, delves into the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. Notably, it explores stereo-electronic interactions contributing to molecular stability, confirmed by natural bond orbital analysis and further substantiated through vibrational spectral analysis. This work provides insights into intermolecular contacts within the crystal structure, emphasizing the significance of substitution effects and intermolecular interactions for the molecule's stability and activity Jenepha Mary, S. J., Pradhan, Dr Sayantan, & James, C. (2022). Spectroscopy Letters.
Synthetic Approaches and Pharmacological Potential
Another facet of research, as detailed by Siddiqui et al. (2014), focuses on the synthetic efforts to derive N-substituted acetamides with antibacterial properties. The study outlines a comprehensive synthetic pathway leading to the creation of various derivatives, showcasing their potential as antibacterial agents. This systematic approach not only reveals the compound's utility in combating bacterial infections but also opens avenues for further modifications to enhance its pharmacological profile Siddiqui, S. Z., Abbasi, M., Aziz‐ur‐Rehman, Irshad, M., Shahzad, B., Ashraf, M., Ahmad, I., Lodhi, M., Ismail, B., & Akhtar, M. (2014). Indo American Journal of Pharmaceutical Research.
Antimicrobial and Thrombolytic Activity
Research by Aziz-Ur-Rehman et al. (2020) elaborates on the synthesis and screening of 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives for their antibacterial, hemolytic, and thrombolytic activities. The study highlights the molecule's promising inhibitory effects on selected bacterial strains, coupled with low toxicity and good thrombolytic activity. These findings suggest potential applications in developing new treatments for cardiovascular diseases and highlight the compound's excellent to moderate antibacterial efficacy Aziz-Ur-Rehman, -. et al. (2020). Pakistan journal of pharmaceutical sciences.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-5-6-13-19-15(20-16(23)21(13)8-10)24-9-14(22)18-12-4-2-3-11(17)7-12/h2-8H,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKCQGFPMNBFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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